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Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key

enzyme in the regulation of the adaptive immune response.[1][2][3] As a paracaspase, MALT1

possesses both scaffolding and proteolytic functions that are integral to T-cell and B-cell

receptor signaling pathways, culminating in the activation of the transcription factor NF-κB.[1][4]

[5] Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas, making it

an attractive therapeutic target.[6][7][8]

MLT-748 is a potent, selective, and allosteric inhibitor of MALT1.[9][10][11][12] It binds to a

pocket at the interface of the caspase-like and Ig3 domains, displacing tryptophan 580 (Trp580)

and locking the enzyme in an inactive conformation.[9][13] This mechanism effectively blocks

the cleavage of MALT1 substrates.[9][13] These application notes provide detailed protocols for

assessing the inhibitory activity of MLT-748 on MALT1 using both biochemical and cell-based

cleavage assays.

MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade

initiated by antigen receptor stimulation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b609185?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713714/
https://en.wikipedia.org/wiki/MALT1
https://aacrjournals.org/clincancerres/article/17/21/6623/76797/MALT1-Protease-A-New-Therapeutic-Target-in-B
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713714/
https://aacrjournals.org/clincancerres/article/19/24/6662/14481/Molecular-Pathways-Targeting-MALT1-Paracaspase
https://pmc.ncbi.nlm.nih.gov/articles/PMC5827181/
https://ashpublications.org/blood/article/134/Supplement_1/173/426129/Mapping-MALT1-Signaling-Connectivity-Unveils-Novel
https://aacrjournals.org/cancerres/article/73/8_Supplement/4540/590422/Abstract-4540-Development-of-a-biochemical-High
https://pmc.ncbi.nlm.nih.gov/articles/PMC2785272/
https://www.benchchem.com/product/b609185?utm_src=pdf-body
https://www.selleckchem.com/products/mlt-748.html
https://www.targetmol.com/compound/mlt-748
https://www.abmole.com/products/mlt-748.html
https://www.medchemexpress.com/MLT-748.html
https://www.selleckchem.com/products/mlt-748.html
https://www.researchgate.net/figure/MLT-748-blocks-cleavage-of-MALT1-substrates-in-human-lymphocytes-a_fig5_330686386
https://www.selleckchem.com/products/mlt-748.html
https://www.researchgate.net/figure/MLT-748-blocks-cleavage-of-MALT1-substrates-in-human-lymphocytes-a_fig5_330686386
https://www.benchchem.com/product/b609185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytoplasm

Nucleus

Antigen Receptor
(BCR/TCR) PKC

Stimulation

CARD11

Phosphorylation

BCL10

CBM Complex

MALT1

MALT1 Substrates
(e.g., BCL10, A20, CYLD, RelB)

Cleavage

TRAF6
Recruitment

IKK Complex
Activation

IκB
Phosphorylation

NF-κB NF-κB
Translocation

MLT-748
Inhibition

Cleaved Substrates

Gene Expression
(Proliferation, Survival)

Transcription

Click to download full resolution via product page

Caption: MALT1 signaling pathway leading to NF-κB activation.

Quantitative Data Summary
The inhibitory potency of MLT-748 and other relevant compounds against MALT1 is

summarized below.
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Compound Target Assay Type IC50 / Kd Reference(s)

MLT-748 MALT1 Cell-free 5 nM (IC50)
[9][10][11][12]

[14]

MLT-748
MALT1 (wild

type)
Binding 42 nM (Kd) [10][12]

MLT-748
MALT1 (W580S

mutant)
Binding 13 nM (Kd) [10][12]

MLT-748 BCL10 Cleavage Cell-based 31 nM (IC50) [14]

MI-2 MALT1 Cell-free 5.84 µM (IC50) [15]

Mepazine
MALT1 (full

length)
Cell-free 0.83 µM (IC50) [15]

Z-VRPR-FMK MALT1 Cell-free
Irreversible

Inhibitor
[15][16]

Experimental Protocols
Biochemical MALT1 Protease Assay
This protocol describes a fluorescence-based biochemical assay to measure the direct

inhibitory effect of MLT-748 on recombinant MALT1 protease activity.

Experimental Workflow:
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Caption: Workflow for the biochemical MALT1 cleavage assay.

Materials:

Recombinant full-length MALT1 protein
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MALT1 Assay Buffer: 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005%

BSA, 2 mM DTT[17]

Fluorogenic MALT1 substrate: e.g., Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7[7][17]

MLT-748

DMSO (for compound dilution)

384-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of MLT-748 in DMSO. A typical starting

concentration for the stock solution is 10 mM. Further dilute in assay buffer to achieve the

desired final concentrations.

Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of the diluted MLT-748 or DMSO

(vehicle control) into the wells of a 384-well plate.

Enzyme Addition: Add 3 µL of recombinant MALT1 (e.g., 6 nM final concentration) in assay

buffer to each well.[17]

Pre-incubation: Incubate the plate at room temperature for 40 minutes to allow the inhibitor

to bind to the enzyme.[17]

Reaction Initiation: Add 2 µL of the fluorogenic MALT1 substrate (e.g., 2 µM final

concentration) to each well to start the reaction.[17]

Fluorescence Measurement: Immediately begin reading the fluorescence intensity at

appropriate excitation and emission wavelengths for the chosen substrate (e.g., AMC: Ex/Em

= 355/460 nm). Readings can be taken kinetically over a period of 1-2 hours or as an

endpoint measurement.

Data Analysis:
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For kinetic reads, determine the reaction rate (slope of the linear portion of the

fluorescence vs. time curve).

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0%

activity).

Plot the percent inhibition against the logarithm of the MLT-748 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based MALT1 Substrate Cleavage Assay
This protocol uses Western blotting to assess the ability of MLT-748 to inhibit MALT1-mediated

cleavage of its endogenous substrates in a cellular context.

Materials:

Lymphocyte cell line (e.g., Jurkat T-cells, or an ABC-DLBCL cell line like OCI-Ly3)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

MLT-748

DMSO

Phorbol 12-myristate 13-acetate (PMA)

Ionomycin

PBS (Phosphate-Buffered Saline)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-RelB, anti-BCL10)[13]

[14][18]

Primary antibody against a loading control (e.g., anti-β-actin)

Secondary antibodies (HRP-conjugated)
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Chemiluminescent substrate for Western blotting

Procedure:

Cell Culture and Treatment:

Culture cells to the desired density (e.g., 1 x 10^6 cells/mL).

Pre-treat the cells with various concentrations of MLT-748 (e.g., 0-2 µM) or DMSO (vehicle

control) for a specified time (e.g., 1-24 hours).[9][13][19]

Cell Stimulation:

Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for a short period

(e.g., 5-60 minutes) to induce MALT1 activity.[9][13]

Cell Lysis:

Harvest the cells by centrifugation.

Wash the cell pellet once with cold PBS.

Lyse the cells in lysis buffer on ice.

Clarify the lysates by centrifugation to remove cellular debris.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in

TBST).
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Incubate the membrane with primary antibodies against the MALT1 substrate of interest

and a loading control. The appearance of a cleaved fragment or the disappearance of the

full-length protein indicates MALT1 activity.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Compare the intensity of the bands corresponding to the full-length and

cleaved substrates across the different treatment conditions. A reduction in the cleaved

fragment in MLT-748-treated samples compared to the stimulated control indicates inhibitory

activity.

Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental

conditions and cell lines. All research should be conducted in accordance with institutional and

national guidelines. The products mentioned are for research use only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

2. MALT1 - Wikipedia [en.wikipedia.org]

3. aacrjournals.org [aacrjournals.org]

4. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical
Cancer Research | American Association for Cancer Research [aacrjournals.org]

5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

6. ashpublications.org [ashpublications.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b609185?utm_src=pdf-body
https://www.benchchem.com/product/b609185?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713714/
https://en.wikipedia.org/wiki/MALT1
https://aacrjournals.org/clincancerres/article/17/21/6623/76797/MALT1-Protease-A-New-Therapeutic-Target-in-B
https://aacrjournals.org/clincancerres/article/19/24/6662/14481/Molecular-Pathways-Targeting-MALT1-Paracaspase
https://aacrjournals.org/clincancerres/article/19/24/6662/14481/Molecular-Pathways-Targeting-MALT1-Paracaspase
https://pmc.ncbi.nlm.nih.gov/articles/PMC5827181/
https://ashpublications.org/blood/article/134/Supplement_1/173/426129/Mapping-MALT1-Signaling-Connectivity-Unveils-Novel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. aacrjournals.org [aacrjournals.org]

8. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell
lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

9. selleckchem.com [selleckchem.com]

10. MLT-748 | TargetMol [targetmol.com]

11. abmole.com [abmole.com]

12. medchemexpress.com [medchemexpress.com]

13. researchgate.net [researchgate.net]

14. MLT-748|MLT748;MLT 748 [dcchemicals.com]

15. abmole.com [abmole.com]

16. researchgate.net [researchgate.net]

17. aacrjournals.org [aacrjournals.org]

18. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia
for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

19. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in
malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing MLT-748 in a
MALT1 Cleavage Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609185#using-mlt-748-in-a-malt1-cleavage-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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